molecular formula C17H19N3O4S B6560156 N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921549-17-9

N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B6560156
CAS No.: 921549-17-9
M. Wt: 361.4 g/mol
InChI Key: YEIDRXJWMBCHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a cyclopropanecarboxamide group at position 2 and a [(2,4-dimethoxyphenyl)carbamoyl]methyl moiety at position 4. The 2,4-dimethoxyphenyl group introduces electron-donating effects, while the cyclopropane ring contributes to conformational rigidity. Though specific physicochemical data (e.g., melting point, solubility) are unavailable for this exact compound, analogs suggest a molecular weight of ~375–385 g/mol and moderate polarity due to the methoxy groups .

Properties

IUPAC Name

N-[4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-23-12-5-6-13(14(8-12)24-2)19-15(21)7-11-9-25-17(18-11)20-16(22)10-3-4-10/h5-6,8-10H,3-4,7H2,1-2H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIDRXJWMBCHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a cyclopropanecarboxamide structure, and methoxy substituents, which may contribute to its biological effects. This article will explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Key Features

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Cyclopropanecarboxamide : Enhances the compound's ability to interact with biological targets.
  • Methoxy Groups : Increase solubility and potential bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and carbamoyl group are believed to play crucial roles in binding to these targets, thereby modulating their activity.

Inhibition Studies

Research has shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For example:

  • Tyrosinase Inhibition : Several studies have highlighted the potential of thiazole derivatives as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin synthesis; thus, inhibitors can have implications in treating hyperpigmentation disorders .

Comparative Biological Activity

The following table summarizes the biological activities reported for similar thiazole derivatives:

Compound NameBiological ActivityIC50 (µM)Reference
4-Hydroxy-N'-methylenebenzohydrazideTyrosinase Inhibitor15
2-Methylthiazole-5-carboxylic acid derivativesFungicidal/Insecticidal375 g ai/ha
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamideEnzyme InhibitorNot specified

Study 1: Tyrosinase Inhibition

In a study evaluating various thiazole derivatives for their tyrosinase inhibitory activity, it was found that certain compounds exhibited IC50 values comparable to established inhibitors. Molecular docking studies indicated that these compounds formed hydrogen bonds with critical residues in the active site of tyrosinase .

Study 2: Antifungal Activity

Another investigation into the antifungal properties of thiazole derivatives revealed promising results against several fungal strains. The study demonstrated that specific structural modifications could enhance antifungal activity, suggesting a pathway for optimizing therapeutic agents derived from thiazoles .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring , a carbamoyl group , and multiple methoxy substituents . The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis, which condenses α-haloketones with thiourea.
  • Attachment of the Carbamoyl Group : The reaction of 2,4-dimethoxyphenyl isocyanate with the thiazole derivative forms the carbamoyl group.
  • Formation of the Cyclopropanecarboxamide : This is accomplished through amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Medicinal Chemistry

N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide serves as a scaffold for drug development. Its unique structure allows for modifications that can enhance its pharmacological properties. Research has indicated its potential as an enzyme inhibitor , particularly targeting pathways involved in cancer progression.

Studies have demonstrated that this compound may exhibit anticancer properties by inhibiting specific enzymes such as dihydrofolate reductase (DHFR). This inhibition can lead to reduced levels of crucial metabolites in cancer cells, potentially overcoming resistance to traditional therapies. Other biological activities include:

  • Enzyme Inhibition : The compound may inhibit metabolic enzymes, affecting cellular processes.
  • Receptor Modulation : It interacts with various receptors, influencing signaling pathways critical for cell growth and survival.

Materials Science

The compound's unique structural features make it a candidate for developing new materials with specific electronic or optical properties. Its synthesis can be tailored to produce derivatives that exhibit enhanced conductivity or stability.

Case Studies

  • Anticancer Research : A study evaluated the compound's effects on resistant cancer cell lines, demonstrating its ability to downregulate DHFR protein levels, indicating a potential mechanism for enhancing the efficacy of cancer treatments.
  • Enzyme Inhibition Studies : Research has shown that this compound can effectively inhibit enzymes involved in metabolic pathways, suggesting its utility in developing therapeutics for metabolic disorders.
  • Material Development : Investigations into the compound's properties have led to its use in synthesizing new materials with improved electronic characteristics suitable for various industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

a) N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921548-75-6)
  • Structure : Differs by having a single methoxy group at the para position of the phenyl ring.
  • Molecular Formula : C₁₆H₁₇N₃O₃S (MW: 331.4) .
b) N-(4-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921802-80-4)
  • Structure : Features a chloro substituent at the meta position and a methoxy group at the para position.
  • Molecular Formula : C₁₆H₁₆ClN₃O₃S (MW: 365.8) .
  • Impact : The electron-withdrawing chlorine atom may enhance oxidative stability but reduce solubility compared to dimethoxy derivatives.
c) N-(4-{[(2-Methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921802-77-9)
  • Structure : Contains a methyl group at the para position and a methoxy group at the ortho position.
  • Molecular Formula : C₁₇H₁₉N₃O₃S (MW: 345.4) .

Thiazole and Cyclopropane Modifications

a) Tetramethylcyclopropane-Thiazole Carboxamides (e.g., A-836,339)
  • Structure : Incorporates a tetramethylcyclopropane ring instead of a simple cyclopropane.
  • Impact: The methyl groups introduce steric hindrance, which may enhance selectivity for cannabinoid receptors but reduce synthetic yield due to increased complexity .
b) Compound 71 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide)
  • Structure : Includes a trifluoromethoxybenzoyl group on the thiazole ring.
  • Impact : The trifluoromethoxy group is strongly electron-withdrawing, likely improving metabolic stability but reducing aromatic π-π stacking interactions .

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide follows a modular approach, divided into three key stages:

  • Thiazole Core Formation : Construction of the 1,3-thiazole ring with functional groups at positions 2 and 4.

  • Cyclopropanecarboxamide Introduction : Installation of the cyclopropanecarboxamide moiety at the thiazole’s 2-position.

  • Carbamoyl Methyl Substituent Attachment : Coupling of the 2,4-dimethoxyphenyl carbamoyl methyl group at the thiazole’s 4-position.

Each stage is optimized for yield, purity, and scalability, as detailed below.

Thiazole Core Synthesis

The 1,3-thiazole ring is synthesized via the Hantzsch thiazole synthesis, a well-established method for thiazole formation .

Procedure :

  • Reactants :

    • α-Bromo ketone derivative (e.g., 2-bromo-1-(4-nitrophenyl)ethanone)

    • Thiourea or thioamide

  • Conditions :

    • Solvent: Ethanol or dimethylformamide (DMF)

    • Temperature: 80–100°C

    • Duration: 6–12 hours

Mechanism :
The α-bromo ketone reacts with thiourea to form an intermediate thioamide, which undergoes cyclization to yield the thiazole core.

Purification :

  • Extraction : Washing with water and drying over MgSO₄ .

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures.

Yield : 65–75% .

Cyclopropanecarboxamide Functionalization

The cyclopropanecarboxamide group is introduced via amidation at the thiazole’s 2-amino position.

Procedure :

  • Reactants :

    • 2-Aminothiazole intermediate

    • Cyclopropanecarbonyl chloride

  • Conditions :

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Base: Triethylamine (TEA) or pyridine

    • Temperature: 0–25°C (ice bath to room temperature)

    • Duration: 4–8 hours

Mechanism :
The amine group attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride, forming the amide bond.

Purification :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).

  • Yield : 70–80% .

Carbamoyl Methyl Substituent Installation

The 4-position of the thiazole is functionalized with a carbamoyl methyl group linked to a 2,4-dimethoxyphenyl moiety.

Procedure :

  • Reactants :

    • 4-Chloromethylthiazole intermediate

    • 2,4-Dimethoxyphenyl isocyanate

  • Conditions :

    • Solvent: Acetonitrile or DMF

    • Catalyst: Dibutyltin dilaurate (DBTDL)

    • Temperature: 60–80°C

    • Duration: 12–24 hours

Mechanism :
The chloromethyl group undergoes nucleophilic substitution with the isocyanate, forming the carbamoyl methyl bridge.

Purification :

  • Crystallization : Methanol/water mixtures .

  • Yield : 60–68%.

Optimization and Comparative Analysis

Key parameters influencing yield and purity are summarized below:

ParameterOptimal ValueEffect on YieldSource
Solvent (Amidation) THF+15% vs. DCM
Catalyst (Coupling) DBTDL (0.5 mol%)+20% efficiency
Reaction Time 18 hours (Step 3)Maximal conversion
Temperature 80°C (Step 3)Prevents side reactions

Industrial-Scale Considerations

For large-scale production, modifications include:

  • Continuous Flow Reactors : Enhance mixing and heat transfer .

  • Automated Purification Systems : Reduce manual intervention.

  • Cost-Effective Alternatives : Replacing DMF with acetonitrile lowers waste disposal costs.

Challenges and Solutions

  • Challenge : Low solubility of intermediates in polar solvents.
    Solution : Use DMF/THF mixtures to improve solubility .

  • Challenge : Epimerization during amidation.
    Solution : Conduct reactions at 0°C with slow reagent addition .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can intermediates be characterized?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
  • Step 2: Introduction of the carbamoylmethyl group using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Step 3: Cyclopropane ring incorporation via [2+1] cycloaddition or palladium-catalyzed cross-coupling . Characterization: Intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, the cyclopropane moiety is confirmed by 1H^1H-NMR coupling constants (J = 4–6 Hz) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial: Broth microdilution assays (MIC determination against Gram-positive/negative strains) .
  • Anticancer: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .
  • Enzyme inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using a fluorogenic substrate) .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH stability: Incubate in buffers (pH 2–9) at 37°C for 24h, followed by LC-MS to monitor degradation .
  • Plasma stability: Incubate with human plasma and quantify parent compound remaining via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Variable substituents: Replace the 2,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate target binding .
  • Cyclopropane modification: Introduce sp3^3-hybridized substituents to enhance metabolic stability .
  • Methodology: Combine parallel synthesis with high-throughput screening (HTS) to evaluate >100 derivatives .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values)?

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis: Pool data from multiple studies using random-effects models to identify outliers .
  • Target engagement validation: Use cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. How can computational methods predict off-target interactions?

  • Molecular docking: Screen against databases like ChEMBL using Glide or AutoDock Vina to identify potential off-targets (e.g., kinases, GPCRs) .
  • Machine learning: Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity .

Methodological Notes

  • Synthetic scalability: Optimize steps using flow chemistry for intermediates prone to degradation .
  • In vivo models: Use xenograft mice with pharmacokinetic (PK) sampling at 0, 1, 4, 8, 24h post-administration .
  • Target identification: Combine CRISPR-Cas9 screening with proteomics to map signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.